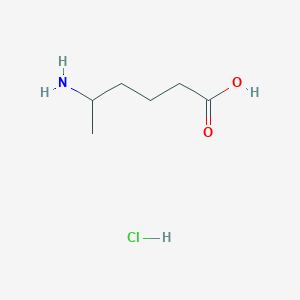

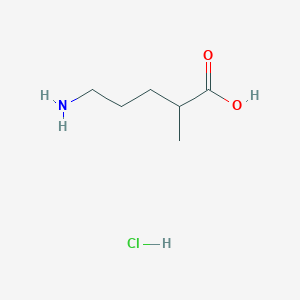

5-Aminohexanoic acid hydrochloride

Overview

Description

5-Aminohexanoic acid, also known as 6-Aminocaproic acid or ε-Aminocaproic acid, is a derivative and analogue of the amino acid lysine . It is a lysine analog that promotes rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . It has a molecular weight of 131.17 g/mol .

Synthesis Analysis

The synthesis of 5-Aminohexanoic acid involves various methods. One such method involves the hydrolysis of ε-caprolactam with acid or base to generate a reaction mixture. This mixture undergoes a modification procedure to form a second reaction mixture including an aminocaproic acid intermediate. The intermediate is then separated from the second reaction mixture and undergoes a hydrogenation procedure to form a 5-aminocaproic acid product .

Molecular Structure Analysis

The molecular formula of 5-Aminohexanoic acid is C6H13NO2 . The structure of this compound can be represented as H2N(CH2)5CO2H .

Chemical Reactions Analysis

The chemical reactions involving 5-Aminohexanoic acid are complex and can involve various other compounds. For instance, it can be used in the synthesis of carbon quantum dots (CQD) through various methods such as classical pyrolysis of citric acid, microwave irradiation of glucose, and hydrothermal treatment of glucosamine hydrochloride .

Physical And Chemical Properties Analysis

5-Aminohexanoic acid is a compound with a molecular weight of 131.1729 . It is a solid substance at room temperature .

Scientific Research Applications

Clinical Use as an Antifibrinolytic Agent

EACA is primarily used in medicine as an antifibrinolytic drug. It inhibits enzymes that dissolve blood clots, such as plasmin, and is used to treat conditions that involve serious bleeding by preventing the degradation of fibrinogen and fibrin clots .

Chemical Synthesis of Modified Peptides

This synthetic lysine derivative is significant in the chemical synthesis of modified peptides. It can be incorporated into peptide chains to alter their properties and functions for various research purposes .

Polyamide Synthetic Fibers Industry

In the nylon industry, EACA is utilized in the production of synthetic fibers. Its structure is similar to that of the monomers used in nylon-6, making it a valuable compound for research and development in this field .

Cytotoxicity Studies

Derivatives of EACA have shown cytotoxic effects against certain cell lines, such as MCF-7 (breast cancer cells) and fibroblasts, especially at high concentrations. This suggests potential applications in cancer research and therapy .

Hemostatic Applications

Beyond its antifibrinolytic activity, EACA can be used in various hemostatic applications due to its ability to stabilize blood clots, which is crucial in surgeries and trauma care .

Biochemical Research

EACA serves as a biochemical tool in studies involving proteases and protease inhibitors, aiding in understanding the mechanisms of action and developing new therapeutic strategies .

Mechanism of Action

Target of Action

5-Aminohexanoic acid hydrochloride, also known as ε-aminocaproic acid, is a derivative and analogue of the amino acid lysine . It primarily targets proteolytic enzymes such as plasmin , which is responsible for fibrinolysis . These enzymes bind to the specific residue of the amino acid lysine, making 5-Aminohexanoic acid an effective inhibitor .

Mode of Action

The compound works by binding reversibly to the kringle domain of plasminogen , blocking the binding of plasminogen to fibrin and its activation to plasmin . This action inhibits the activation of plasmin, leading to a reduction in fibrinolysis .

Biochemical Pathways

The primary biochemical pathway affected by 5-Aminohexanoic acid is the fibrinolytic pathway . By inhibiting the activation of plasmin, the compound prevents the breakdown of fibrin, a protein that forms a mesh-like structure to stabilize blood clots . This action effectively reduces fibrinolysis, the process of breaking down fibrin clots .

Pharmacokinetics

It’s known that the compound is administered orally

Result of Action

The primary result of 5-Aminohexanoic acid’s action is a reduction in fibrinolysis , which can help to control bleeding . This makes the compound effective in the treatment of certain bleeding disorders and in reducing postoperative bleeding .

Action Environment

It’s known that the compound is used in a variety of clinical settings, including the treatment of acute bleeding due to elevated fibrinolytic activity

Future Directions

5-Aminohexanoic acid has potential applications in various fields. For instance, it has been used in a Phase II clinical trial by the University of Oxford and SBI Pharmaceuticals to develop a cardioprotective agent for the mitigation of ischemia-reperfusion injury in response to cardiac surgery . Additionally, research has shown that 5-Aminohexanoic acid has anti-oxidant and anti-ulcer properties, suggesting potential for further therapeutic applications .

properties

IUPAC Name |

5-aminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5(7)3-2-4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIFBCSOBBFHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminohexanoic acid hydrochloride | |

CAS RN |

855913-65-4 | |

| Record name | 5-aminohexanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate](/img/structure/B1377054.png)

![8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1377061.png)

![5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1377065.png)

![[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1377072.png)

![3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride](/img/structure/B1377073.png)